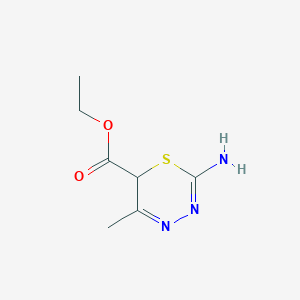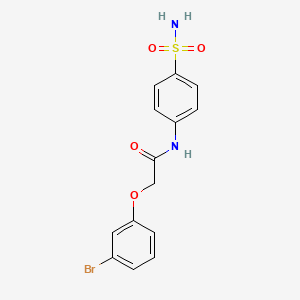![molecular formula C15H12N2O4S B12121916 2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)
2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(5Z)-5-[(1-metilindol-3-il)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]acético es un compuesto orgánico complejo que presenta una porción de indol, un anillo de tiazolidina y un grupo ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[(5Z)-5-[(1-metilindol-3-il)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]acético generalmente implica la condensación de 1-metilindol-3-carbaldehído con tiazolidina-2,4-diona en presencia de una base adecuada. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente apropiado como etanol o metanol. El producto se purifica luego mediante recristalización o cromatografía en columna.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[(5Z)-5-[(1-metilindol-3-il)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La porción de indol se puede oxidar para formar los derivados de oxindol correspondientes.
Reducción: Los grupos carbonilo en el anillo de tiazolidina se pueden reducir para formar derivados hidroxilo.
Sustitución: El anillo de indol puede sufrir reacciones de sustitución electrófila, como la halogenación o la nitración.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como ácidos de Lewis (por ejemplo, AlCl3) y solventes específicos como diclorometano (CH2Cl2).
Productos principales
Oxidación: Derivados de oxindol.
Reducción: Derivados hidroxilo del anillo de tiazolidina.
Sustitución: Derivados de indol halogenados o nitrados.
Aplicaciones Científicas De Investigación
El ácido 2-[(5Z)-5-[(1-metilindol-3-il)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[(5Z)-5-[(1-metilindol-3-il)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]acético implica su interacción con dianas moleculares específicas. La porción de indol puede interactuar con varias enzimas y receptores, modulando su actividad. El anillo de tiazolidina también puede participar en enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad biológica general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-metil-3-indolacético: Comparte la porción de indol pero carece del anillo de tiazolidina.
Derivados de tiazolidina-2,4-diona: Contienen el anillo de tiazolidina pero difieren en los sustituyentes unidos a él.
Singularidad
El ácido 2-[(5Z)-5-[(1-metilindol-3-il)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]acético es único debido a la combinación de las porciones de indol y tiazolidina, que confieren propiedades químicas y biológicas distintas. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C15H12N2O4S |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H12N2O4S/c1-16-7-9(10-4-2-3-5-11(10)16)6-12-14(20)17(8-13(18)19)15(21)22-12/h2-7H,8H2,1H3,(H,18,19)/b12-6- |
Clave InChI |
UOLGOYBYRKWVCL-SDQBBNPISA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)O |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B12121853.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)
![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)

![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)
![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
